4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Description

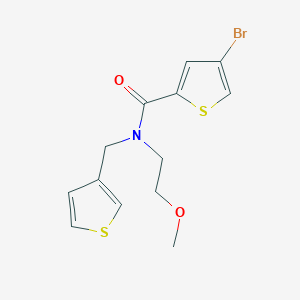

4-Bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene backbone substituted with a bromine atom at the 4-position and a carboxamide group at the 2-position. The nitrogen of the carboxamide is further substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. The bromine atom enhances electrophilic reactivity, while the thiophene rings and methoxyethyl group contribute to lipophilicity, influencing bioavailability and intermolecular interactions .

Properties

IUPAC Name |

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S2/c1-17-4-3-15(7-10-2-5-18-8-10)13(16)12-6-11(14)9-19-12/h2,5-6,8-9H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJKRXZZKYFGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

Bromination: The starting material, thiophene-2-carboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the thiophene ring.

Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxyethylamine to form the N-(2-methoxyethyl) derivative.

Thioether Formation: The final step involves the reaction of the N-(2-methoxyethyl) derivative with thiophen-3-ylmethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring and the functional groups attached to it can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring and functional groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in nitrogen substituents and backbone heterocycles. Key comparisons include:

Structural and Crystallographic Insights

- Hydrogen Bonding : The target compound’s methoxyethyl group may participate in weaker C–H···O interactions compared to the strong N–H···S hydrogen bonds observed in thiocarbamates .

- Halogen Interactions : The bromine atom could engage in Br···π or Br···S contacts, akin to those in O-methyl-N-4-bromophenyl thiocarbamate, influencing crystal packing .

- Tautomerism : Unlike thiocarbamates, which stabilize thione tautomers , the target compound’s carboxamide group likely adopts the keto form, affecting solubility and reactivity.

Spectroscopic Properties

FT-IR spectra of similar compounds show characteristic peaks:

- C=O Stretching : ~1650–1700 cm⁻¹ (carboxamide) .

- C–S/C–Br Vibrations : ~600–700 cm⁻¹ .

The target compound’s spectrum would align with these ranges but differ in N–H stretching (absent due to N-alkylation) and C–O (methoxy group at ~1100 cm⁻¹) .

Research Findings and Implications

- Antimicrobial Optimization : The 2-methoxyethyl group may improve metabolic stability over methylpyridinyl groups, which are prone to oxidation .

- Crystallographic Utility : Tools like SHELXL and Mercury could resolve the compound’s packing motifs, critical for formulation studies.

- Synthetic Challenges : The steric bulk of the thiophen-3-ylmethyl group might complicate synthesis compared to smaller substituents (e.g., pyrazolyl) .

Biological Activity

4-Bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, with the CAS number 1796961-05-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 360.29 g/mol. The structure features a bromine atom, methoxyethyl group, and thiophene rings, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrNO2S2 |

| Molecular Weight | 360.29 g/mol |

| CAS Number | 1796961-05-1 |

Biological Activity Overview

Research on this compound indicates several biological activities, particularly in the fields of antifungal and antibacterial properties. The presence of thiophene and bromine groups in its structure may contribute to its efficacy against various pathogens.

Antifungal Activity

A study demonstrated that derivatives of thiophene compounds exhibit significant antifungal activity. Specifically, the compound showed promising results in controlling pathogenic fungi at low concentrations. In a greenhouse trial, it was noted that certain thiophene derivatives had an effective concentration (EC50) significantly lower than traditional fungicides, indicating high potency.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research focusing on the type III secretion system (T3SS) in Gram-negative bacteria suggests that compounds similar to this compound can inhibit virulence factors critical for bacterial infection.

Case Studies and Research Findings

-

Fungicidal Activity :

- In a recent study, compounds with similar structures were tested against Colletotrichum dematium (CDM). The results indicated that the compound exhibited a high level of control over fungal growth with an EC50 value significantly lower than that of standard treatments.

- Table: Fungicidal Efficacy Comparison

Compound Name EC50 (mg/L) 4-Bromo Compound 1.96 Flumorph 7.55 Diflumetorim 21.44 -

Antibacterial Mechanism :

- A dissertation highlighted that related compounds could inhibit the secretion of virulence factors in bacteria by targeting the T3SS pathway. The inhibition was concentration-dependent, showcasing potential for therapeutic applications against resistant bacterial strains.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of thiophene derivatives revealed that modifications in substituents significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhanced antifungal efficacy while altering alkyl chains influenced antibacterial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor (e.g., using N-bromosuccinimide, NBS) followed by sequential amidation. For example, bromination at the 4-position of thiophene can be achieved under acidic conditions with NBS . Subsequent coupling of the brominated intermediate with 2-methoxyethylamine and thiophen-3-ylmethylamine requires activation via carbodiimide reagents (e.g., EDCI/HOBt). Reaction progress is monitored using thin-layer chromatography (TLC) and HPLC , with purification via column chromatography. Yield optimization may require temperature control (0–25°C for amidation) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C4, methoxyethyl, and thiophen-3-ylmethyl groups). Key signals include δ ~7.0–7.5 ppm (thiophene protons) and δ ~3.4–3.6 ppm (methoxy protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, dihedral angles between thiophene and substituents, and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The bromine atom at C4 enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for diversifying the thiophene core. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80–100°C) must be optimized to avoid dehalogenation side reactions. Monitoring via GC-MS ensures selective coupling .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of similar thiophene carboxamides?

- Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial vs. anticancer) may arise from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols include:

- Dose-response curves (IC₅₀/EC₅₀ determination) across multiple cell lines .

- Target-specific assays (e.g., enzyme inhibition studies for kinases or proteases) to isolate mechanisms .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial β-lactamases or apoptotic regulators .

Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

- Methodological Answer : Competing substitution at the bromine (C4) versus the carboxamide group requires:

- Steric and electronic analysis : Electron-withdrawing carboxamide directs nucleophiles to C4.

- Protecting groups : Temporarily masking the carboxamide (e.g., tert-butoxycarbonyl, Boc) during substitution reactions .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites based on frontier molecular orbitals .

Q. What crystallographic techniques are critical for analyzing non-covalent interactions in its solid-state structure?

- Methodological Answer :

- SHELX suite : SHELXL refines hydrogen bonds (e.g., N–H⋯O, C–H⋯π) and π-stacking interactions .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., S⋯Br interactions) using CrystalExplorer .

- Twinned data refinement : For crystals with pseudo-symmetry, twin-law matrices in SHELXL improve accuracy .

Critical Analysis of Evidence

- Synthesis : and highlight bromination and amidation as key steps, but regioselectivity in polyfunctional thiophenes requires further optimization .

- Biological Relevance : and suggest antimicrobial potential, but extrapolation to the target compound demands empirical validation due to structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.